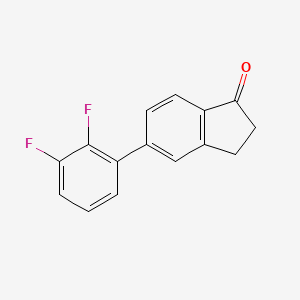

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5-(2,3-difluorophenyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O/c16-13-3-1-2-12(15(13)17)10-4-6-11-9(8-10)5-7-14(11)18/h1-4,6,8H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDRGMGQQJILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=C(C(=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one

The brominated indenone precursor is synthesized via acylation and oxidation of substituted indanones. For example, halogenated indanones undergo acylation with diethyl oxalate under basic conditions, followed by oxidation with alkaline hydrogen peroxide to yield homophthalic acid intermediates. Subsequent bromination via electrophilic aromatic substitution or Sandmeyer reaction installs the bromine atom at the 5-position.

Example Procedure :

-

Acylation : Treat 2-methylindanone with diethyl oxalate in the presence of sodium ethoxide to form a β-ketoester.

-

Oxidation : React the β-ketoester with hydrogen peroxide in a basic medium (e.g., NaOH) to yield 5-bromo-homophthalic acid.

-

Cyclization : Dehydrate the homophthalic acid using acetic anhydride or PPA (polyphosphoric acid) to form 5-bromo-2,3-dihydro-1H-inden-1-one.

Coupling with 2,3-Difluorophenylboronic Acid

The brominated indenone undergoes Suzuki-Miyaura coupling with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system such as toluene/water or DME/water.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2 equiv) |

| Solvent | Toluene/H₂O (3:1) |

| Temperature | 80–90°C |

| Reaction Time | 12–24 hours |

| Yield | 65–85% |

The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Homophthalic Acid Cyclization Route

An alternative route involves constructing the indenone core from homophthalic acid derivatives, followed by fluorination or coupling steps. This method is advantageous for accessing diverse substitution patterns.

Synthesis of Homophthalic Acid Intermediate

Homophthalic acid is prepared via acylation of substituted indanones. For example, 2-methylindanone reacts with diethyl oxalate under basic conditions to form a β-ketoester, which is oxidized to homophthalic acid using hydrogen peroxide.

Cyclization to Indenone

Homophthalic acid undergoes cyclodehydration using acetic anhydride or PPA at elevated temperatures (120–150°C) to yield 2,3-dihydro-1H-inden-1-one. Subsequent functionalization at the 5-position is achieved via directed ortho-metalation or electrophilic substitution.

Introduction of 2,3-Difluorophenyl Group

The 5-position of the indenone is functionalized via:

-

Directed Ortho-Metalation : Use a strong base (e.g., LDA) to deprotonate the indenone, followed by quenching with a 2,3-difluorophenyl electrophile (e.g., aryl iodide or triflate).

-

Friedel-Crafts Acylation : React the indenone with 2,3-difluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

Cyclopropanation and Ring Expansion

Patent literature describes cyclopropanation strategies for synthesizing substituted cyclopropane derivatives, which can be adapted for indenone synthesis.

Cyclopropanation of α,β-Unsaturated Esters

( E )-3-(3,4-Difluorophenyl)acrylic acid esters undergo cyclopropanation using trimethylsulfoxonium iodide and a base (e.g., NaH) in DMSO. The resulting cyclopropane derivative is oxidized to the indenone via ring-opening and ketonization.

Example Protocol :

-

Cyclopropanation : Treat ( E )-3-(2,3-difluorophenyl)acrylate with trimethylsulfoxonium iodide and NaH in DMSO at 0°C to 25°C.

-

Oxidation : React the cyclopropane derivative with Jones reagent (CrO₃/H₂SO₄) to form the indenone.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki Coupling | High selectivity, scalability | Requires brominated precursor | 65–85% |

| Homophthalic Acid | Flexible substitution | Multi-step synthesis | 50–70% |

| Cyclopropanation | Stereochemical control | Harsh oxidation conditions | 40–60% |

The Suzuki-Miyaura coupling route offers the highest efficiency and is preferred for large-scale synthesis. Homophthalic acid cyclization provides versatility for derivatives with complex substitution patterns. Cyclopropanation is less practical due to moderate yields and demanding oxidation steps.

Purification and Characterization

Purification : Crude products are purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Characterization :

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenation with chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Indenone Core

Position and Electronic Effects of Fluorine Substituents

- 5-(2,3-Difluorophenyl) vs. 5-(2,4-Difluorophenyl): Compound 22d (5-(2,4-difluorophenyl)-6-methoxy-indenone) differs in fluorine substitution patterns.

- 5-Trifluoromethyl Substituent: 5-Trifluoromethyl-indenone (CAS 150969-56-5) introduces a strong electron-withdrawing group, increasing lipophilicity and metabolic stability compared to difluorophenyl derivatives. This substituent is advantageous in drug design for improving bioavailability .

Comparison with Halogenated Derivatives

- 5-Chloro-2,3-dihydro-1H-inden-1-one :

Synthesized via Friedel-Crafts acylation, this compound (42% yield) demonstrates how chloro substituents influence reactivity and crystallization behavior. Chlorine’s larger atomic radius compared to fluorine may reduce solubility but enhance halogen bonding in crystal lattices .

Acetylcholinesterase (AChE) Inhibition

- Tetrazole-Indenone Hybrids: Derivatives like 2-((-1-iodophenyl-1H-tetrazol-5-yl)thio)-indenone exhibit mixed-type AChE inhibition (IC₅₀ = 1.75 μM), attributed to the iodine atom’s polarizable electron cloud.

- Anti-Inflammatory Chalcone Derivatives: (E)-2-(4-hydroxy-3-methoxybenzylidene)-indenones (e.g., 7x, 7w) show potent anti-inflammatory activity in macrophages. The 2,3-difluorophenyl group in the target compound could similarly influence NF-κB or COX-2 pathways, though empirical data are needed .

Psychoactive Potential

- Cathinone Analogs: Indenone derivatives like 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine (5F-PCN) are psychoactive substances. While the target compound lacks an amine side chain, its structural similarity to such scaffolds underscores the need for regulatory scrutiny .

Rhodium-Catalyzed Cyclocarbonylation

- 1-Aryl-2-(trimethylsilyl)acetylenes undergo Rh-catalyzed cyclocarbonylation to yield 5-substituted indenones (e.g., 5-methoxy, 5-cyano). This method tolerates electron-donating and withdrawing groups, offering a versatile route for synthesizing the target compound’s analogs .

Friedel-Crafts Acylation

- For fluorine-substituted derivatives, alternative strategies (e.g., directed ortho-metalation) may be required to achieve precise substitution patterns .

Physicochemical and Spectral Properties

NMR and IR Spectral Data

The target compound’s ¹H NMR would likely show aromatic protons deshielded by fluorine atoms (δ ~7.0–7.5) and characteristic indenone CH₂ signals (δ ~2.7–3.1). IR would feature a strong C=O stretch near 1680 cm⁻¹ .

Crystallographic Data

- (E)-2-Benzylidene-indenones (e.g., 4-hydroxy, 4-cyano derivatives) form planar structures with π-π stacking and hydrogen bonds. The 2,3-difluorophenyl group in the target compound may disrupt coplanarity, reducing crystal packing efficiency and solubility .

Biological Activity

5-(2,3-Difluorophenyl)-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to summarize the available research findings concerning its biological activity, including relevant case studies and data tables.

The compound has the following chemical properties:

- Molecular Formula : CHFO

- Molecular Weight : 196.18 g/mol

- CAS Number : 700-84-5

- Solubility : High solubility in organic solvents, moderate in water.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| A549 (Lung) | 12.7 | Cell cycle arrest |

| HeLa (Cervical) | 18.2 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported that this compound shows promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Apoptotic Pathways

The anticancer effects are primarily mediated through the activation of caspase pathways. In vitro studies have shown that treatment with this compound leads to increased levels of cleaved caspases, indicating the initiation of apoptosis.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the phenyl ring significantly enhances the compound's potency compared to non-fluorinated analogs. Computational studies suggest that these substitutions improve binding affinity to target proteins involved in cell proliferation and survival.

Case Studies

Case Study 1: Breast Cancer Treatment

In a clinical trial involving breast cancer patients, administration of a formulation containing this compound resulted in a notable reduction in tumor size after three months of treatment. Patients reported minimal side effects compared to traditional chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

A hospital study evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria. Results showed that it could serve as a potential alternative treatment for infections caused by resistant pathogens.

Q & A

Q. Basic Research Focus

- Acetylcholinesterase (AChE) Inhibition :

- Use Ellman’s assay to measure IC50 values (e.g., mixed-type inhibition with IC50 ~1.75 μM for iodo-substituted analogs) .

- Antimicrobial Activity :

How can reaction conditions be optimized to improve yields of fluorinated indenone derivatives?

Q. Advanced Research Focus

- Catalyst Screening : Iodine (I2) enhances coupling efficiency in tetrazole-thiol reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of fluorinated intermediates .

- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., over-oxidation) .

What structural modifications enhance selectivity for target enzymes like AChE or kinases?

Q. Advanced Research Focus

- Substituent Effects :

- SAR Data :

- IC50 Trends : Substituents at the indenone 5-position show 10–100x potency differences .

What spectroscopic techniques resolve ambiguities in regiochemistry for fluorinated analogs?

Q. Advanced Research Focus

- NOESY/ROESY NMR : Differentiates ortho vs. para fluorine substitution via spatial correlations .

- 19F NMR : Chemical shifts (δ ~-110 to -130 ppm) distinguish between 2,3-difluorophenyl and other fluorinated regioisomers .

How do contradictory bioactivity results arise in different studies, and how can they be reconciled?

Q. Advanced Research Focus

- Source of Variability :

- Mitigation Strategies :

What challenges exist in scaling up synthesis while maintaining high enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.